molecular formula C21H12O5 B1241638 Balsaminone A

Balsaminone A

Cat. No. B1241638
M. Wt: 344.3 g/mol
InChI Key: JQFHQCMGGLBEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Balsaminone A is a natural product found in Impatiens balsamina with data available.

Scientific Research Applications

Phytochemical and Pharmacological Significance

Balsaminone A, found in plants like Momordica balsamina, exhibits significant phytochemical properties. It's a part of the cucurbitane-type triterpenoids group and is characterized along with other compounds like balsamin and momordins. The pharmacological relevance of these compounds is notable, with potential applications against various human disorders. While the bioactive agents in M. balsamina, including Balsaminone A, have notable pharmacological importance, the toxicity data is not comprehensive. Hence, cautious consumption and further translational studies to understand its pharmacokinetics and pharmacodynamics are encouraged (Sabiu, Aruwa, Mohanlall & Baijnath, 2020).

Biotechnological Applications

Balsaminone A, due to its phytochemical properties, may have significant biotechnological applications. The presence of this compound in M. balsamina, a plant rich in medicinal phytonutrients, suggests its potential utility in biotechnological fields. However, the full extent of its biotechnological applications and the mechanisms involved require further research and exploration to be fully realized and utilized (Sabiu, Aruwa, Mohanlall & Baijnath, 2020).

properties

Molecular Formula

C21H12O5

Molecular Weight

344.3 g/mol

IUPAC Name

20-hydroxy-21-methoxy-12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione

InChI

InChI=1S/C21H12O5/c1-25-20-15-14-16(22)10-6-2-3-7-11(10)18(24)21(14)26-19(15)13-9-5-4-8-12(13)17(20)23/h2-9,23H,1H3

InChI Key

JQFHQCMGGLBEJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C3=C1C4=C(O3)C(=O)C5=CC=CC=C5C4=O)O

synonyms

5-hydroxy-6-methoxy-dinaphtho(1,2-b-2',3'-d)furan-7,12-dione
balsaminone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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